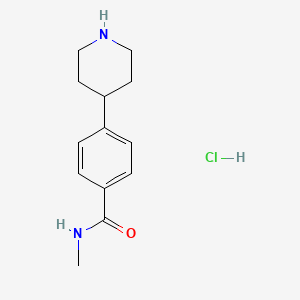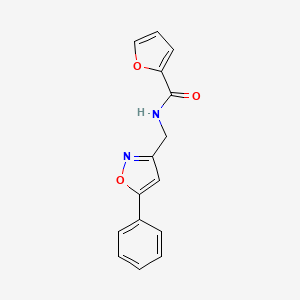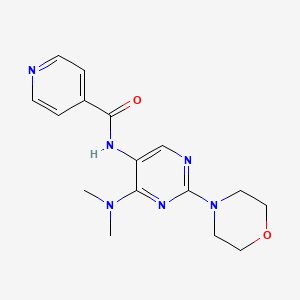![molecular formula C13H12ClN3O3 B2428455 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 886886-48-2](/img/structure/B2428455.png)
2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, also known as Compound 1, is a chemical compound with potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions for research.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-Inflammatory Properties : A study synthesized a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).
Synthesis and Anti-Inflammatory Activity : Another research focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showing significant anti-inflammatory activity for some derivatives (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity : A study investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant in vitro antioxidant activity (Chkirate et al., 2019).
Crystal Structures and Molecular Interactions : Research on the crystal structures of C,N-disubstituted acetamides, including compounds similar to the one , provided insights into the molecular conformations and interactions essential for the formation of complex sheets and interwoven structures (Narayana et al., 2016).
Nonlinear Optical Properties : A theoretical study on the nonlinear optical properties of crystalline acetamides, including compounds structurally related to 2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, highlighted their potential in photonic applications like optical switches and modulators (Castro et al., 2017).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a pyrazinone ring, which is a common structural motif in many bioactive compounds
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have antimicrobial activity, suggesting that this compound may also affect bacterial cell division .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on its structural similarity to other bioactive compounds, it may have antimicrobial activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Propiedades
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-8-9(14)3-2-4-10(8)17-6-5-16(7-11(15)18)12(19)13(17)20/h2-6H,7H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJHEAFQFVHLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428375.png)
![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)
![2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2428379.png)

![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)naphthalen-2-yl]propanamide](/img/structure/B2428381.png)
![Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate](/img/structure/B2428382.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2428383.png)

![Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate](/img/structure/B2428386.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2428388.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2428390.png)
![N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428392.png)
